(s)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate
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Overview
Description
(s)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate is a chemical compound known for its unique structure and reactivity It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains a bromoacetyl group, which imparts significant reactivity to the molecule
Preparation Methods
The synthesis of (s)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with bromoacetyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
(s)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form new carbon-nitrogen or carbon-sulfur bonds.
Reduction: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
(s)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s reactivity makes it a valuable building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: It can be used to modify biomolecules, such as proteins and peptides, to study their function and interactions in biological systems.
Mechanism of Action
The mechanism of action of (s)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The bromoacetyl group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various biological targets. This reactivity can be exploited to design inhibitors or probes for specific enzymes or receptors, providing insights into their function and potential therapeutic applications .
Comparison with Similar Compounds
(s)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Benzyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate: This compound has a benzyl group instead of a tert-butyl group, which can affect its reactivity and solubility properties.
Ethyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate:
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
tert-butyl (2S)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-6-4-5-8(13)9(14)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDOQGYAXYGUQV-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152665-75-3 |
Source
|
Record name | tert-butyl (2S)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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